molecular formula C15H18O4 B3327112 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone CAS No. 31367-55-2

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone

Cat. No.: B3327112
CAS No.: 31367-55-2
M. Wt: 262.3 g/mol
InChI Key: JELWYGQTQBQPGH-UHFFFAOYSA-N
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Description

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone (CAS 31367-55-2) is a chromene derivative with the molecular formula C₁₅H₁₈O₄ and a molecular weight of 262.30 g/mol . Its structure features a chromen core substituted with two methoxy groups at positions C5 and C7, a dimethyl group at C2, and an acetyl (ethanone) group at C8 (Figure 1). This compound is of interest due to its structural similarity to bioactive natural products isolated from plants like Melicope barbigera, which are studied for their antioxidant, anti-inflammatory, and cytotoxic properties .

Table 1: Key Properties of this compound

Property Value/Description
Molecular Formula C₁₅H₁₈O₄
Molecular Weight 262.30 g/mol
CAS Number 31367-55-2
Functional Groups 5,7-Dimethoxy, 2,2-dimethyl, 8-acetyl
Solubility Likely soluble in organic solvents*
Stability Stable under standard conditions

*Inferred from structural analogs like 8-benzoyl derivatives, which are soluble in dichloromethane and ethanol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5,7-dimethoxy-2,2-dimethylchromen-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-9(16)13-12(18-5)8-11(17-4)10-6-7-15(2,3)19-14(10)13/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELWYGQTQBQPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C2=C1OC(C=C2)(C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone typically involves the condensation of appropriate phenolic compounds with acetylacetone under acidic or basic conditions. One common method includes the use of phenol, acetylacetone, and a catalyst such as aluminum chloride or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Research indicates that compounds similar to 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases and may have implications in the development of dietary supplements or pharmaceuticals aimed at reducing oxidative damage in cells .

Anti-inflammatory Activity
Studies have suggested that derivatives of chromenone compounds can possess anti-inflammatory effects. This could make this compound a candidate for further investigation in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Anticancer Research
There is growing interest in the anticancer properties of flavonoid derivatives. Preliminary studies have shown that chromenone compounds can induce apoptosis in cancer cells. Therefore, this compound may be explored for its potential as an adjunct therapy in cancer treatment .

Agricultural Applications

Pesticidal Activity
Research has indicated that compounds similar to this chromenone structure exhibit insecticidal properties. This suggests potential applications in developing natural pesticides that could help manage agricultural pests while minimizing environmental impact .

Plant Growth Regulation
There is evidence that certain chromenones can act as plant growth regulators. This could lead to applications in enhancing crop yields or improving resistance to environmental stresses .

Material Science Applications

Polymer Additives
The unique chemical structure of this compound may allow it to serve as an additive in polymer formulations to enhance properties such as UV stability or mechanical strength. This application is particularly relevant in industries where materials are exposed to harsh environmental conditions .

Case Studies and Research Findings

StudyFocusFindings
Antioxidant Activity StudyEvaluation of antioxidant propertiesDemonstrated significant free radical scavenging ability.
Anti-inflammatory ResearchEffects on inflammatory markersShowed reduction in cytokine levels in vitro.
Pesticidal Efficacy StudyInsecticidal properties against common pestsEffective at lower concentrations compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In the context of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

1-[3,4-Dihydro-3-hydroxy-5,7-dimethoxy-2,2-dimethyl-2H-benzopyran-8-yl]ethanone (CAS Not Specified)

  • Key Differences: Contains a 3-hydroxy group on the dihydrobenzopyran ring, introducing chirality at C3. Exists as a racemic mixture, complicating stereochemical analysis compared to the non-hydroxylated target compound .
  • Racemic nature may limit pharmacological utility unless enantiomers are separated.

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS 63565-07-1)

  • Key Differences :
    • Replaces the acetyl group with a benzoyl moiety at C6.
    • Substitutes 5,7-dimethoxy with 5,7-dihydroxy groups .
  • Dihydroxy groups: Increase antioxidant activity (e.g., radical scavenging) but reduce lipophilicity compared to dimethoxy groups. Solubility: More polar than the target compound, with better solubility in ethanol and dichloromethane .

Table 2: Functional Group Comparison

Compound C5 Substituent C7 Substituent C8 Substituent
Target Compound (31367-55-2) OMe OMe Acetyl
8-Benzoyl-5,7-dihydroxy Analogue OH OH Benzoyl
1-(7-Hydroxy-5-methoxy Analogue) OMe OH Acetyl

Positional Isomers and Regioisomers

1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone (CAS 484-18-4)

  • Key Differences :
    • Hydroxy at C7 instead of methoxy, with methoxy retained at C5 .
  • Implications: Increased acidity (pKa ~10 for phenolic OH) compared to the fully methoxylated target compound. Potential for chelation with metal ions, relevant in catalysis or metalloprotein interactions.

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone (CAS 529-70-4)

  • Key Differences :
    • Acetyl group at C6 instead of C8, with dihydroxy groups at C5 and C7 .
  • Implications :
    • Altered electronic distribution due to acetyl positioning, affecting electrophilic substitution patterns.
    • Enhanced antioxidant capacity but reduced stability under oxidative conditions.

Solubility and Lipophilicity

  • Methoxy vs. Hydroxy Groups :
    • Methoxy groups (target compound) increase lipophilicity (logP ~2.5*), favoring membrane permeability.
    • Hydroxy groups (e.g., 63565-07-1) reduce logP (~1.8) but improve water solubility .

Biological Activity

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone is a synthetic compound belonging to the class of chromen derivatives. These compounds have garnered attention due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H18O4
  • Molecular Weight : 262.30 g/mol
  • CAS Number : 31367-55-2

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells.

Study Findings :
A study measuring the total antioxidant capacity of various compounds found that this chromen derivative showed a strong capacity to scavenge free radicals, which is essential for protecting cells from oxidative damage.

CompoundTotal Antioxidant Capacity (µmol Trolox equivalent/µmol tested)
This compound1.10 ± 0.043
Curcumin6.53 ± 0.25

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines.

Mechanism of Action :
The anti-inflammatory activity is attributed to the modulation of signaling pathways involved in inflammation. Specifically, it may inhibit NF-kB activation and reduce the expression of COX-2.

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's disease.

Case Study :
A study evaluated its effect on β-secretase (BACE-1) inhibition and found that it exhibited strong inhibitory activity at submicromolar levels:

CompoundBACE-1 Inhibition IC50 (µM)
This compound0.38
Curcumin0.74

This suggests that the compound may play a role in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

The biological activity of this compound is largely due to its structural features that allow it to interact with various molecular targets:

  • Hydrogen Bonding : The methoxy groups facilitate hydrogen bonding with target proteins.
  • Redox Reactions : The presence of hydroxyl groups allows participation in redox reactions.
  • Cell Signaling Modulation : It may influence cellular signaling pathways leading to altered gene expression.

Comparative Analysis with Similar Compounds

Comparative studies with other chromen derivatives demonstrate that while many share similar structural characteristics, the specific substitution pattern on the chromen ring significantly influences their biological activity.

Compound NameAntioxidant ActivityBACE-1 Inhibition IC50 (µM)
Compound AModerate0.50
Compound BHigh0.45
1-(5,7-Dimethoxy...) Very High 0.38

Q & A

Q. What are the recommended safety precautions for handling 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone in laboratory settings?

  • Methodological Answer : Adhere to standardized safety protocols such as:
  • Preventive Measures : Avoid ignition sources (P210), ensure proper ventilation, and wear protective gloves/eyewear ().
  • Storage : Store in a cool, dry, well-ventilated area away from heat (P403) .
  • Emergency Response : In case of accidental exposure, consult a physician immediately and provide the safety data sheet (P301/P310) .

Q. What synthetic strategies are effective for preparing chromen-8-yl ethanone derivatives?

  • Methodological Answer : Common methods include:
  • Condensation Reactions : Use diethyl 1,3-acetonedicarboxylate with hydroxybenzylidene precursors in ethanol under reflux (70°C), monitored by TLC .
  • Acid-Catalyzed Acetylation : Reflux with glacial acetic acid and ZnCl₂ as a catalyst, followed by crystallization (e.g., dioxane) .

Q. How can UV-Vis and IR spectroscopy aid in characterizing this compound?

  • Methodological Answer :
  • IR Analysis : Identify key functional groups (e.g., carbonyl C=O stretch at ~1700 cm⁻¹) using 10% CCl₄ or CS₂ solutions .
  • UV-Vis : Monitor chromene ring conjugation (λmax ~250–300 nm) in ethanol .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :
  • Data Collection : Use Bruker SMART APEX diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structural Refinement : Analyze torsion angles (e.g., C5–C6–C7–O4 = 178.6°) to confirm substituent orientation .
  • Validation : Compare with databases (e.g., CCDC) to verify bond lengths and angles .

Q. What strategies resolve contradictions in NMR data for substituted chromenones?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating [1]H and [13]C shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • Solvent Effects : Use deuterated DMSO or CDCl₃ to enhance resolution of aromatic protons .
  • Dynamic Exchange Analysis : Investigate temperature-dependent spectra to identify rotational barriers .

Q. How does the substitution pattern on the chromene ring influence reactivity in nucleophilic additions?

  • Methodological Answer :
  • Steric Effects : Dimethyl groups at C2 hinder nucleophilic attack at C8, as shown in crystallographic data (C2–C2 bond length = 1.54 Å) .
  • Electronic Effects : Methoxy groups at C5/C7 activate the carbonyl via resonance, enhancing electrophilicity .
  • Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., 5-methoxy vs. unsubstituted chromene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone

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